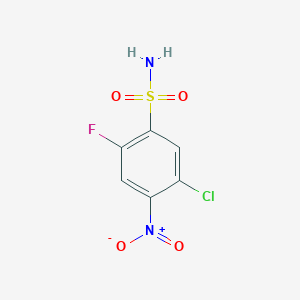![molecular formula C5H4ClN5 B1458521 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine CAS No. 1454653-85-0](/img/structure/B1458521.png)
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Vue d'ensemble
Description
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
Les [1,2,4]triazolo[1,5-a]pyrimidines, qui comprennent le “5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine”, ont montré des propriétés antibactériennes significatives .
Applications antifongiques
Ce composé est également connu pour ses activités antifongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antifongiques .
Applications antivirales
La recherche a montré que les [1,2,4]triazolo[1,5-a]pyrimidines ont des propriétés antivirales, suggérant que le “this compound” pourrait être utilisé dans le développement de thérapies antivirales .
Applications antiparasitaires
Le composé a été trouvé pour présenter des activités antiparasitaires, ce qui pourrait être bénéfique dans le traitement de diverses maladies parasitaires .
Applications anticancéreuses
“this compound” a été trouvé pour avoir des propriétés anticancéreuses, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments anticancéreux .
Applications en agriculture
Les [1,2,4]triazolo[1,5-a]pyrimidines sont présentes dans diverses structures importantes en agriculture . Cela suggère que le “this compound” pourrait avoir des applications potentielles dans ce domaine.
Traitement des troubles cardiovasculaires
Ces composés sont utilisés dans le traitement des troubles cardiovasculaires , indiquant que le “this compound” pourrait être utilisé dans ce contexte.
Traitement du diabète de type 2
Le composé a été trouvé pour être efficace dans le traitement du diabète de type 2 , suggérant son utilisation potentielle dans le développement de nouveaux médicaments contre le diabète.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, leading to downstream effects such as inhibition of cell growth .
Result of Action
Similar compounds have been shown to have significant cytotoxic activities against various cell lines .
Action Environment
It is known that factors such as temperature can influence the synthesis of similar compounds .
Analyse Biochimique
Biochemical Properties
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine on cellular processes are profound. This compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapies . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can alter gene expression by modulating the activity of transcription factors .
Molecular Mechanism
At the molecular level, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Propriétés
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-5(7)10-11(3)4/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGFYCINZXWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





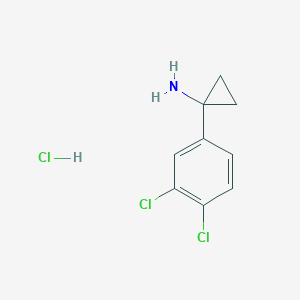

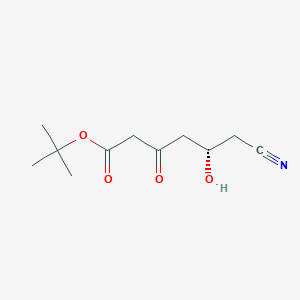
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)

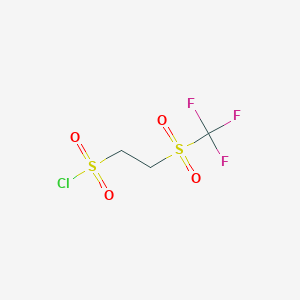
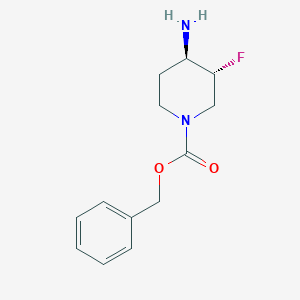
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)

![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)
